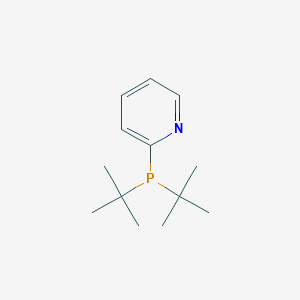

2-(Di-tert-butylphosphanyl)pyridine

Description

2-(Di-tert-butylphosphanyl)pyridine is a phosphorus-containing ligand featuring a pyridine backbone substituted with a di-tert-butylphosphanyl group at the 2-position. Its molecular formula is C₁₃H₂₃NP, with a molecular weight of 224.30 g/mol (calculated). The tert-butyl groups impart significant steric bulk, making it a robust ligand for transition metal catalysis. This compound is utilized in cross-coupling reactions and coordination chemistry due to its electron-donating properties and stability under reaction conditions .

Properties

IUPAC Name |

ditert-butyl(pyridin-2-yl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIZZEPNUYUZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Di-tert-butylphosphanyl)pyridine can be synthesized through the nucleophilic substitution reaction of 2-chloromethylpyridine with di-tert-butylphosphine. The reaction is typically carried out in a solvent such as methanol at elevated temperatures (around 45°C) for a couple of days. After the reaction, the mixture is cooled to room temperature, and triethylamine is added to precipitate the product as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Di-tert-butylphosphanyl)pyridine undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions to facilitate substitution reactions.

Major Products

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The products vary depending on the substituent introduced, but typically include new phosphine derivatives.

Scientific Research Applications

2-(Di-tert-butylphosphanyl)pyridine is utilized in various scientific research fields:

Chemistry: It serves as a ligand in coordination chemistry and catalysis, forming complexes with transition metals.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Mechanism of Action

The mechanism of action of 2-(Di-tert-butylphosphanyl)pyridine involves its ability to coordinate with metal centers through the phosphorus atom. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The pyridine ring can also participate in π-π interactions, enhancing the stability of the complexes formed.

Comparison with Similar Compounds

6-((Di-tert-butylphosphaneyl)methyl)-2,2′-bipyridine

- Molecular Formula : C₁₉H₂₇N₂P

- Molecular Weight : 314.41 g/mol

- Key Differences :

- Structural Modification: A methylene bridge links the phosphanyl group to a bipyridine framework, increasing rigidity and conjugation.

- Applications: The bipyridine moiety enhances π-backbonding with metals, favoring applications in photochemical catalysis.

- Steric Effects: The methylene spacer reduces steric hindrance compared to the direct attachment in 2-(Di-tert-butylphosphanyl)pyridine.

3,5-Bis(di-tert-butylphosphinito)pyridine

- Structural Features : A pyridine core with phosphinito (P=O) groups at the 3- and 5-positions.

- Key Differences :

- Electronic Effects: Phosphinito groups are stronger π-acceptors than phosphanyl groups, altering metal-ligand electron transfer .

- Stability: Phosphinito ligands are less prone to oxidation but offer reduced electron density for metal centers.

- Characterization: Supported by NMR, IR, and X-ray crystallography data, confirming a pincer geometry .

2-(2’-Pyridyl)-4-phenyl-6-(3’,5’-di-tert-butyl)phenylphosphinine (11)

- Structural Features : A phosphinine (aromatic phosphorus heterocycle) fused with a pyridyl group.

- Key Differences :

Electronic and Steric Effects

Electronic Properties

- This compound: Acts as a strong σ-donor with moderate π-accepting ability, ideal for stabilizing electron-deficient metal centers.

- Phosphinito Analogs: Stronger π-accepting behavior shifts redox potentials in metal complexes, as shown in cyclic voltammetry studies .

Steric Bulk

- Comparative Steric Parameters: Compound Tolman Cone Angle (°) Steric Impact this compound ~160 High bulk, shields metal coordination 6-((Di-tert-butylphosphaneyl)methyl)-2,2′-bipyridine ~150 Reduced steric hindrance due to spacer 2-(Di-tert-butylphosphino)-1,1'-binaphthyl >170 Extreme rigidity and bulk

Nickel-Catalyzed Cross-Coupling

- This compound : Used as a ligand in nickel-catalyzed C–P bond formation, achieving yields of 70–90% in phosphorylation reactions .

- Comparison with L3 Ligand : The structurally distinct ligand 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine (L3) shows similar efficacy but requires higher catalyst loading due to reduced electron donation .

Biological Activity

2-(Di-tert-butylphosphanyl)pyridine is a phosphine ligand notable for its unique structural characteristics, including a pyridine ring substituted with two di-tert-butylphosphanyl groups. This compound, with a molecular formula of C13H20NPS and a molecular weight of approximately 239.3 g/mol, has garnered interest due to its potential applications in coordination chemistry and catalysis. While specific biological activities of this compound are not extensively documented, there are indications of its possible roles in biological systems, particularly through its interactions with metal complexes.

Structural Characteristics

The presence of bulky tert-butyl groups enhances the steric properties of this compound, making it a valuable ligand in stabilizing transition metal complexes. This steric bulk can influence the reactivity and selectivity of metal complexes in catalytic reactions, particularly those involving palladium and other transition metals.

Potential Biological Mechanisms

- Antimicrobial Properties : Phosphine ligands have been noted for their antimicrobial effects, potentially through the formation of metal-phosphine complexes that disrupt microbial functions.

- Metal Coordination : The ability of this compound to form stable complexes with metals like palladium, platinum, and nickel may allow it to influence biological processes by modulating the activity of metalloenzymes or other metalloproteins.

Case Studies and Experimental Data

While specific case studies focusing solely on this compound are scarce, related research provides insights into the broader category of phosphine ligands:

- Phosphine Ligand Studies : Research has indicated that certain phosphine ligands can enhance the efficacy of transition metal catalysts in various reactions, which may have implications for developing pharmaceutical compounds.

- Metal-Phosphine Complexes : Studies on metal complexes involving phosphines have shown that these compounds can exhibit unique catalytic behaviors that might be leveraged in drug development .

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, it is useful to compare it with other phosphine ligands:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(Diisopropylphosphanyl)pyridine | Phosphine ligand | Antimicrobial properties |

| Triphenylphosphine | Phosphine ligand | Used in various catalytic processes |

| 1,2-Bis(diphenylphosphino)ethane | Bidentate phosphine | Effective in palladium-catalyzed reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.